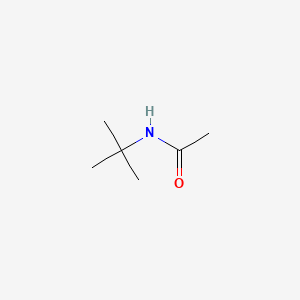

N-tert-Butylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)7-6(2,3)4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYFWRHALJTSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227060 | |

| Record name | N-tert-Butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-84-5 | |

| Record name | N-tert-Butylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 762-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-Butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TERT-BUTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3N1629KEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butylacetamide

CAS Number: 762-84-5

This technical guide provides a comprehensive overview of N-tert-Butylacetamide, a versatile chemical compound with significant applications in research and industrial chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, and its role as a precursor in pharmaceutical development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is soluble in water and various organic solvents such as ethanol (B145695) and acetone.[1] The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 762-84-5 | |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 96-98 °C | [3] |

| Boiling Point | 194 °C | [3] |

| Density | 0.862 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 102 °C | [3] |

| Water Solubility | Soluble | [1] |

| pKa | 16.60 ± 0.46 (Predicted) | [4] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Data Type | Value | Reference |

| IR Spectrum | Available on NIST WebBook | [2] |

| Mass Spectrum | Available on NIST WebBook | [2] |

| ¹³C NMR Spectrum | Available on SpectraBase | [5] |

| ¹H NMR Spectrum | Available from various suppliers | [6] |

| Kovats Retention Index (Standard non-polar) | 900 | |

| Kovats Retention Index (Semi-standard non-polar) | 867 | |

| Kovats Retention Index (Standard polar) | 1558 |

Synthesis of this compound and its Derivatives

The primary method for synthesizing N-tert-butylamides is through the Ritter reaction.[7] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form the amide.[7]

General Workflow for the Synthesis of N-tert-Butyl Amides

The following diagram illustrates a general workflow for the synthesis of N-tert-butyl amides using a modified Ritter reaction with tert-butyl acetate (B1210297) as the carbocation source.

Caption: General workflow for the synthesis of N-tert-butyl amides.

Detailed Experimental Protocol: Synthesis of N-tert-Butyl Amides via Modified Ritter Reaction

This protocol describes an efficient, solvent-free method for the synthesis of N-tert-butyl amides using oxalic acid dihydrate as a catalyst.[7]

Materials:

-

Nitrile (1 equivalent)

-

tert-Butyl acetate (1.5 equivalents)

-

Oxalic acid dihydrate (catalyst)

-

Water (for recrystallization)

Procedure:

-

In a round-bottom flask, combine the nitrile and tert-butyl acetate.

-

Add a catalytic amount of oxalic acid dihydrate to the mixture.

-

Heat the reaction mixture under solvent-free conditions. The reaction temperature and time will vary depending on the specific nitrile used.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The solid residue is then recrystallized from water to yield the pure N-tert-butyl amide.[7]

Role in Drug Development: The Case of Bosutinib (B1684425)

N-tert-butylamide moieties are present in various pharmaceutical compounds. A notable example is Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia (CML).[8] While not directly synthesized from this compound, the synthesis of Bosutinib involves the formation of a complex molecule containing a related structural motif, highlighting the importance of N-alkyl amides in medicinal chemistry.

Synthesis of Bosutinib

The synthesis of Bosutinib is a multi-step process. One reported route starts from 3-methoxy-4-hydroxybenzoic acid and involves esterification, alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions to construct the final molecule.[1] Another approach utilizes an intramolecular cyclization as a key step to form the quinoline (B57606) ring system of Bosutinib.[3]

Mechanism of Action and Signaling Pathway of Bosutinib

Bosutinib functions by inhibiting the Src and c-Abl tyrosine kinases.[9] This inhibition blocks the phosphorylation of downstream signaling proteins, thereby disrupting key pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 signaling pathways.[9]

The diagram below illustrates the signaling cascade inhibited by Bosutinib.

Caption: Signaling pathway inhibited by Bosutinib.

Applications in Chemical Synthesis

Beyond its role in drug development, this compound and its derivatives have several applications in organic synthesis:

-

Versatile Solvent: It can be used as a polar aprotic solvent.[1]

-

Precursor Material: It serves as a starting material for the synthesis of pharmaceuticals and agrochemicals.[1]

-

Surfactant: It can function as a surfactant in various formulations.[1]

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In case of contact with eyes, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10] For skin contact, wash off with plenty of water.[10]

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to support further research and development activities.

References

- 1. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-tert-Butylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylacetamide (NTBA) is a secondary amide notable for its utility in organic synthesis and its presence as a structural motif in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, synthesis protocols, key applications, and safety profile. While direct biological signaling pathways for NTBA are not extensively documented, the significance of the N-tert-butyl amide group in drug design is discussed, particularly concerning metabolic stability. This guide consolidates quantitative data, details experimental methodologies, and presents logical workflows to serve as a key resource for professionals in chemical and pharmaceutical development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its bulky tert-butyl group sterically hinders the amide bond, influencing its reactivity and physical properties. It is soluble in water and various organic solvents, making it a versatile reagent and solvent in different chemical processes.[1][2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 762-84-5 | [3] |

| IUPAC Name | N-(tert-butyl)acetamide | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 96-98 °C | |

| Boiling Point | 194-205 °C | |

| Density | ~0.862 g/cm³ (Predicted) | |

| Water Solubility | Soluble | [1][2] |

| pKa | 16.60 ± 0.46 (Predicted) |

Synthesis and Experimental Protocols

This compound can be synthesized through several established methods. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from tert-Butylamine (B42293) and Acetyl Chloride

This method involves the acylation of tert-butylamine with acetyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

Setup: To a 500 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of diethyl ether.

-

Addition of Reagents: To the flask, add tert-butylamine (9.6 mL, 92 mmol) followed by triethylamine (B128534) (13.4 mL, 96 mmol, 1.05 equiv.).

-

Acylation: Cool the mixture in an ice bath. Slowly add acetyl chloride (6.3 mL, 88 mmol, 0.96 equiv) dropwise to the stirred solution. A thick, colorless precipitate (triethylamine hydrochloride) will form.

-

Reaction: Allow the mixture to stir for approximately 2 hours at room temperature to ensure the reaction goes to completion.

-

Workup: Filter the reaction mixture to remove the solid residue. Wash the solid with two 50 mL portions of diethyl ether.

-

Isolation: Combine the filtrate and ether washings. Concentrate the solution under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Caption: Workflow for the synthesis of this compound.

Synthesis via the Ritter Reaction

The Ritter reaction provides an alternative route, transforming a nitrile into an N-alkyl amide using an electrophilic alkylating agent generated from an alcohol or alkene in a strong acid.

Experimental Protocol (Modified Ritter Reaction):

This protocol describes the synthesis of N-tert-butyl amides from nitriles using tert-butyl acetate (B1210297) as the source of the tert-butyl cation.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, add the nitrile substrate (1 equivalent).

-

Reagents: Add tert-butyl acetate (2 equivalents) to the nitrile.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the reaction mixture to approximately 40-50 °C and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice and water.

-

Isolation: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The N-tert-butyl amide product will precipitate.

-

Purification: Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure amide.

Applications in Research and Development

This compound serves as a valuable building block and reagent in several areas of chemical science.

-

Precursor in Organic Synthesis: It is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The N-tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by acting as a "steric shield," which protects nearby functional groups from enzymatic degradation.[5]

-

The Ritter Reaction: As detailed above, it is a product of the Ritter reaction, a powerful method for creating tertiary amides.[2] This reaction is useful in the synthesis of various pharmaceutical agents.

-

Versatile Solvent: Due to its polar aprotic nature and stability, this compound can be used as a solvent in chemical reactions where it can effectively dissolve both polar and nonpolar substances.[1]

-

Surfactant Applications: The molecular structure of NTBA allows it to function as a surfactant, which can be applied in formulations for emulsification and stabilization.[1]

Caption: Key applications of this compound.

Biological Profile and Signaling Pathways

Metabolic Fate

Specific studies detailing the metabolic pathway of this compound are not widely available in the public domain. However, the tert-butyl group in drug molecules is known to be a target for metabolism by cytochrome P450 (CYP) enzymes, such as CYP2C8 and CYP3A4. Metabolism often involves the oxidation of one of the methyl groups to form a primary alcohol, which may be further oxidized to a carboxylic acid. This metabolic transformation is a key consideration in drug design, as the bulky tert-butyl group can also sterically hinder metabolism, thereby increasing a drug's half-life.

Signaling Pathways

Currently, there is a lack of published research identifying specific biological signaling pathways that are directly modulated by this compound as an initiating molecule. Its relevance in drug development stems from its role as a structural component rather than a pharmacologically active agent itself. The N-tert-butyl amide moiety is incorporated into larger drug molecules to confer desirable pharmacokinetic properties, but it is the overall molecule that interacts with biological targets like receptors or enzymes.

Spectroscopic Analysis Protocols

Characterization of this compound is routinely performed using NMR, IR, and mass spectrometry.

NMR Sample Preparation

Protocol for ¹H and ¹³C NMR:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆.

-

Sample Quantity: For ¹H NMR, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of up to 50 mg may be required.

-

Filtration: To ensure high-quality spectra with sharp lines, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can disrupt magnetic field homogeneity.

-

Final Volume: Ensure the final height of the solution in the NMR tube is approximately 4-5 cm to be within the detection area of the spectrometer's coils.

-

Analysis: Cap the tube, insert it into a spinner turbine, and place it in the NMR spectrometer for analysis after standard tuning and shimming procedures.

Caption: General workflow for NMR sample preparation.

Safety and Handling

This compound is considered harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

N-tert-Butylacetamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-tert-Butylacetamide (NTBA). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structure, physical characteristics, spectral data, and known chemical reactivity. Furthermore, it includes detailed experimental protocols for its synthesis and purification, along with a discussion on its metabolic relevance. All quantitative data is presented in structured tables, and key processes are visualized through workflow and pathway diagrams.

Introduction

This compound, also known as N-(1,1-dimethylethyl)acetamide, is a mono-substituted amide characterized by the presence of a bulky tert-butyl group attached to the nitrogen atom. This structural feature imparts specific physical and chemical properties, such as increased stability and unique solubility characteristics. It is a white crystalline solid at room temperature and finds applications as a versatile solvent, a precursor in organic synthesis, and a component in various industrial formulations.[1] Its relevance to the pharmaceutical industry is highlighted by its role as a precursor in the synthesis of more complex molecules and the metabolic pathways associated with the tert-butyl moiety in drug compounds.[2][3]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and purification.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 762-84-5[5] |

| Molecular Formula | C₆H₁₃NO[5] |

| Molecular Weight | 115.17 g/mol [4] |

| InChI Key | ACYFWRHALJTSCF-UHFFFAOYSA-N[6] |

| SMILES | CC(=O)NC(C)(C)C[6] |

| Synonyms | tert-Butylacetamide, N-t-Butylacetamide, 2-Acetamido-2-methylpropane[4][5] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 96 - 98 °C |

| Boiling Point | 194 - 205 °C[1] |

| Density | 0.862 - 0.9105 g/cm³[1] |

| Solubility | Soluble in water, ethanol, and acetone.[1] |

| Enthalpy of Sublimation (ΔsubH°) | 77.9 ± 0.4 kJ/mol |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Key Peaks / Signals |

| ¹H NMR | δ ~1.16 (s, 9H, -C(CH₃)₃), δ ~1.67 (s, 3H, -C(=O)CH₃). Note: Specific shifts can vary with solvent. |

| ¹³C NMR | δ ~20.23 (-C(=O)C H₃), δ ~30.36 (-C(C H₃)₃), δ ~52.40 (-C (CH₃)₃), δ ~176.33 (-C =O). Note: Specific shifts can vary with solvent. |

| IR (Infrared) | Major peaks indicative of N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band). |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 115. Key fragments at m/z = 100 ([M-CH₃]⁺), 58 ([C₄H₈N]⁺), and 43 ([CH₃CO]⁺).[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of tert-butylamine (B42293) with acetyl chloride.

Experimental Workflow: Synthesis of this compound

Protocol:

-

Reaction Setup: In a 500 mL Schlenk flask, combine approximately 200 mL of diethyl ether, 9.6 mL of tert-butylamine (92 mmol), and 13.4 mL of triethylamine (96 mmol).

-

Addition of Acetyl Chloride: To this stirred mixture, add 6.3 mL of acetyl chloride (88 mmol) dropwise. A thick, colorless precipitate will form.

-

Reaction Time: Continue stirring the solution for approximately 2 hours.

-

Filtration: Filter the reaction mixture to separate the precipitate (triethylamine hydrochloride).

-

Washing: Wash the solid residue with two 50 mL portions of diethyl ether.

-

Isolation: Combine the initial filtrate and the ether washings. Concentrate the combined solution under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain off-white to light-pink crystals.

Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent system, such as dichloromethane/heptane.

-

Cooling: Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.

-

Crystallization: For complete crystallization, place the flask in an ice-water bath for several minutes.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can be confirmed by measuring the melting point and by spectroscopic analysis.

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[1] It should be stored away from strong oxidizing agents. The amide functionality can undergo hydrolysis under acidic or basic conditions, although the bulky tert-butyl group can provide steric hindrance, slowing the reaction rate compared to less substituted amides.

It serves as a key reactant in various chemical transformations, including:

-

The Ritter Reaction: It can be synthesized via the Ritter reaction, which involves the reaction of a nitrile with a carbocation source like isobutylene (B52900) or tert-butanol (B103910) in the presence of a strong acid.

-

Ligand Synthesis: It is used in the synthesis of more complex molecules, such as in the preparation of titanium amidate compounds.

Relevance in Drug Development and Metabolism

While this compound itself is not a therapeutic agent, its structural motifs are relevant in drug design and development. The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability, improve oral bioavailability, or act as a steric shield.[3]

However, the tert-butyl group is also susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP3A families.[3] This metabolic pathway typically involves hydroxylation of one of the methyl groups, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. Understanding this metabolic pathway is crucial for predicting the pharmacokinetic profile of drug candidates containing a tert-butyl moiety.

Metabolic Pathway of tert-Butyl Groups

Safety and Handling

This compound should be handled with care in a laboratory setting.[1] It is advisable to use personal protective equipment, including safety glasses, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound with well-defined chemical and physical properties that make it valuable in both research and industrial applications. Its straightforward synthesis and purification, coupled with its unique structural characteristics, ensure its continued use in organic chemistry. For professionals in drug development, an understanding of the metabolic fate of the tert-butyl group, a key feature of this molecule, is essential for the design of new and effective therapeutic agents. This guide serves as a foundational resource for the safe and effective use of this compound in a scientific setting.

References

- 1. N-tert-Butylacetoacetamide | C8H15NO2 | CID 257712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. N-BUTYLACETAMIDE(1119-49-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

N-tert-Butylacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-tert-Butylacetamide (NTBA), a versatile organic compound with applications as a polar aprotic solvent and a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines its key physical constants, provides detailed experimental protocols for their determination, and includes spectral data for analytical characterization.

Core Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is known for its stability under normal conditions and its distinct crystalline structure.[1]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.18 | g/mol |

| Melting Point | 96 - 98 | °C |

| Boiling Point | 194 - 205 | °C |

| Density | ~0.91 | g/cm³ |

| Water Solubility | Soluble | - |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | - |

Note: The reported values represent a consensus from various sources and may exhibit slight variations.[1][2][3]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Key Spectral Data for this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to N-H, C=O, and C-H bonds. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the tert-butyl and acetyl protons, with chemical shifts and integrations consistent with the molecular structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

-

Reporting: The melting point is reported as the range T1-T2.

Determination of Boiling Point

For solids that are stable at their boiling point, this property can be determined using a distillation method or a micro-scale technique.

Methodology (Micro-scale):

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

-

Apparatus: A Thiele tube or a similar heating bath apparatus is used, along with a thermometer and a sealed-end capillary tube.

-

Procedure:

-

The test tube containing the sample is attached to the thermometer.

-

A sealed-end capillary tube is inverted and placed inside the test tube.

-

The assembly is immersed in a heating bath (e.g., mineral oil).

-

The bath is heated gradually.

-

As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Determination of Density

The density of a solid can be determined by measuring its mass and volume.

Methodology (Volume Displacement):

-

Mass Measurement: The mass of a sample of this compound crystals is accurately measured using an analytical balance.

-

Volume Measurement:

-

A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., a saturated hydrocarbon). The initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring no loss of material.

-

The final volume is recorded. The difference between the final and initial volumes represents the volume of the solid.

-

-

Calculation: Density is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of this compound is assessed in various solvents to understand its polarity and potential applications.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, or acetone) is added to each test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period. The visual observation of whether the solid dissolves completely, partially, or not at all determines its solubility.

-

Reporting: The solubility is reported qualitatively (e.g., soluble, sparingly soluble, insoluble) for each solvent.

Spectroscopic Analysis

Methodology (KBr Pellet):

-

Sample Preparation: A small amount of this compound is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and referenced.

Methodology (Electron Ionization):

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

References

Navigating the Solubility Landscape of N-tert-Butylacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylacetamide, a versatile aliphatic amide, plays a significant role as a precursor and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility characteristics in various organic solvents are critical for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, outlines key experimental methodologies for its determination, and presents a generalized workflow for solubility assessment.

While specific quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides the necessary theoretical and practical framework for its experimental determination.

Qualitative Solubility Profile

This compound is generally described as being soluble in water and a variety of organic solvents.[1][2] Its molecular structure, featuring both a polar amide group capable of hydrogen bonding and a nonpolar tert-butyl group, allows for interactions with a spectrum of solvents.

-

Polar Protic Solvents: It is known to be soluble in alcohols such as ethanol.[1] The hydrogen bond donating and accepting capabilities of the amide group facilitate dissolution in these solvents.

-

Polar Aprotic Solvents: Solubility in acetone (B3395972) has been noted, indicating its compatibility with polar aprotic environments.[1]

-

Nonpolar Solvents: While specific data is scarce, the presence of the bulky, nonpolar tert-butyl group suggests that this compound may exhibit some solubility in less polar solvents. However, extensive quantitative data is needed to confirm this.

Experimental Protocols for Solubility Determination

Precise and reproducible experimental methods are paramount for determining the solubility of this compound. The following are detailed methodologies commonly employed for solid-liquid solubility measurements.

Gravimetric Method

The gravimetric method is a classical and reliable technique for determining equilibrium solubility.[3][4]

Principle: A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent at a constant temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, thermostatically controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be monitored by periodically analyzing the concentration of the supernatant until it remains constant.

-

Sampling: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-weighed syringe or pipette to avoid precipitation.

-

Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Quantification: After complete removal of the solvent, weigh the container with the dried solute. The mass of the solute can then be determined by difference.

-

Calculation: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or mole fraction.

Laser Monitoring Method (Dynamic Method)

The laser monitoring method is a dynamic technique that can be more rapid than the gravimetric method.

Principle: A laser beam is passed through a suspension of the solute in the solvent. As the temperature is slowly increased, the solute dissolves, and the turbidity of the solution decreases. The temperature at which the solution becomes clear (i.e., the laser light transmission reaches a maximum and stabilizes) is recorded as the saturation temperature for that specific concentration.

Detailed Methodology:

-

Sample Preparation: Prepare a series of samples with known concentrations of this compound in the chosen organic solvent in sealed vials.

-

Instrumentation: Place the vial in a temperature-controlled sample holder equipped with a magnetic stirrer and a laser light source and detector.

-

Measurement: Start stirring and slowly increase the temperature of the sample at a controlled rate.

-

Data Acquisition: Continuously monitor the transmittance of the laser beam through the solution.

-

Endpoint Determination: The temperature at which the transmittance reaches a plateau, corresponding to the complete dissolution of the solid, is recorded as the solubility temperature for that concentration.

-

Solubility Curve: Repeat the measurement for samples with different concentrations to construct a solubility curve as a function of temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

References

N-tert-Butylacetamide: A Technical Guide to a Versatile Polar Aprotic Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylacetamide (NTBA) is a white, crystalline solid organic compound with the chemical formula C6H13NO.[1] It is an amide derived from tert-butylamine (B42293) and acetic acid.[1] While solid at room temperature, its properties upon melting or when used as a co-solvent make it a subject of interest in organic synthesis and drug development.[1] NTBA is characterized as a polar aprotic solvent, a class of solvents that possess moderately high polarity and can dissolve a wide range of compounds but lack an acidic proton.[1][2] This characteristic makes NTBA a valuable medium for reactions involving strong bases or nucleophiles that would otherwise be deactivated by protic solvents. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety considerations of this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C6H13NO | [1][4] |

| Molecular Weight | 115.17 g/mol | [4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 96 - 98 °C | [5] |

| Boiling Point | 194 - 205 °C | [1][6] |

| Density | 0.862 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in water, ethanol, and acetone | [1] |

| pKa | 16.60 ± 0.46 (Predicted) | [6] |

| LogP | 1.31190 | [7] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of tert-butylamine with acetyl chloride. The following is a representative experimental protocol adapted from the literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-Butylamine

-

Acetyl chloride

-

Diethyl ether

-

500 mL Schlenk flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

In a 500 mL Schlenk flask under an inert atmosphere, combine approximately 200 mL of diethyl ether, 9.6 mL of tert-butylamine (92 mmol), and 13.4 mL of triethylamine (96 mmol, 1.05 equiv).

-

Cool the mixture in an ice bath.

-

Slowly add 6.3 mL of acetyl chloride (88 mmol, 0.96 equiv) dropwise to the stirred mixture using a dropping funnel. The addition of acetyl chloride will result in the formation of a thick, colorless precipitate.

-

After the addition is complete, continue stirring the reaction mixture for approximately 2 hours at room temperature.

-

Filter the reaction mixture to separate the precipitate (triethylamine hydrochloride).

-

Wash the solid residue with two 50 mL portions of diethyl ether.

-

Combine the filtrate and the ether washings.

-

Concentrate the combined organic solution under reduced pressure to yield the crude this compound product. Further purification can be achieved by recrystallization or distillation.

Applications in Organic Synthesis

This compound's properties as a stable, polar aprotic solvent make it suitable for a variety of applications in organic chemistry.[1] It is particularly effective in dissolving both polar and nonpolar substances, which is advantageous for facilitating reactions between disparate reagents.[1]

One of the notable applications of NTBA is in the Ritter reaction , where it can be used in the synthesis of other amides.[6] The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as an alcohol or alkene in the presence of a strong acid, to form an amide.

Safety and Handling

This compound requires careful handling due to its potential health hazards. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from strong oxidizing agents.

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.[5]

-

Skin: Wash off immediately with plenty of water.[5]

-

Inhalation: Move to fresh air.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

-

In all cases of exposure, seek medical attention if symptoms occur or persist.[5]

-

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Molecular structure of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Dielectric Constant [macro.lsu.edu]

An In-depth Technical Guide to the Crystal Structure of N-tert-Butylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of N-tert-Butylacetamide, a key chemical intermediate. The information presented is curated for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering detailed structural data and experimental protocols to support further scientific investigation.

Introduction

This compound (NTBA) is a simple amide with industrial and academic relevance. Understanding its solid-state structure is crucial for controlling its physical properties, such as solubility and stability, which are critical parameters in pharmaceutical and materials science. This document outlines the definitive crystal structure of NTBA as determined by X-ray crystallography, presenting the key structural parameters, a detailed experimental protocol for its determination, and a visualization of its molecular and supramolecular arrangement. The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 796519.[1]

Molecular and Crystal Structure

The crystal structure of this compound reveals a monoclinic crystal system with the space group P2₁/c. The asymmetric unit contains a single molecule of NTBA. The molecule adopts a planar conformation in the amide group, a common feature for such functional groups, which facilitates the formation of intermolecular hydrogen bonds.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a central acetamide (B32628) group with a tert-butyl substituent on the nitrogen atom.

Caption: Ball-and-stick representation of the this compound molecule.

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₁₃NO |

| Formula Weight | 115.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.860(2) Å |

| b | 10.100(4) Å |

| c | 12.350(5) Å |

| α | 90° |

| β | 101.50(3)° |

| γ | 90° |

| Volume | 715.0(5) ų |

| Z | 4 |

| Density (calculated) | 1.070 g/cm³ |

| Temperature | 293(2) K |

| Radiation | MoKα (λ = 0.71073 Å) |

Key Geometric Parameters

The tables below present the key bond lengths, bond angles, and torsion angles within the this compound molecule. These values are crucial for understanding the molecular geometry and the forces governing the crystal packing.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| O(1) | C(2) | 1.234(3) |

| N(1) | C(2) | 1.328(3) |

| N(1) | C(3) | 1.472(3) |

| C(1) | C(2) | 1.505(4) |

| C(3) | C(4) | 1.523(4) |

| C(3) | C(5) | 1.525(4) |

| C(3) | C(6) | 1.527(4) |

Table 2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(2) | N(1) | C(3) | 124.5(2) |

| O(1) | C(2) | N(1) | 123.0(2) |

| O(1) | C(2) | C(1) | 121.5(2) |

| N(1) | C(2) | C(1) | 115.5(2) |

| N(1) | C(3) | C(4) | 108.3(2) |

| N(1) | C(3) | C(5) | 108.0(2) |

| N(1) | C(3) | C(6) | 110.2(2) |

| C(4) | C(3) | C(5) | 110.1(2) |

| C(4) | C(3) | C(6) | 109.9(2) |

| C(5) | C(3) | C(6) | 110.3(2) |

Table 3: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C(1) | C(2) | N(1) | C(3) | -177.3(2) |

| O(1) | C(2) | N(1) | C(3) | 2.9(4) |

| C(2) | N(1) | C(3) | C(4) | -179.9(2) |

| C(2) | N(1) | C(3) | C(5) | 60.4(3) |

| C(2) | N(1) | C(3) | C(6) | -60.0(3) |

Hydrogen Bonding and Crystal Packing

The crystal structure of this compound is stabilized by a network of intermolecular N-H···O hydrogen bonds. These interactions link the molecules into infinite one-dimensional chains running along the c-axis. The hydrogen bond geometry is as follows:

Table 4: Hydrogen Bond Geometry (Å, °)

| D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(1)-H(1)···O(1) | 0.86 | 2.03 | 2.883(3) | 172 |

These chains are further packed in a herringbone fashion, with van der Waals interactions between the tert-butyl groups of adjacent chains contributing to the overall stability of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound involved two key stages: synthesis and single-crystal X-ray diffraction.

Synthesis and Crystallization

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: A solution of tert-butylamine (B42293) (1.0 eq) and triethylamine (B128534) (1.1 eq) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Acetyl Chloride: Acetyl chloride (1.0 eq) is added dropwise to the cooled solution with vigorous stirring. A white precipitate of triethylammonium (B8662869) chloride is formed.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The precipitate is then removed by filtration.

-

Purification: The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified this compound in a mixture of ethyl acetate (B1210297) and hexane (B92381) at room temperature.

X-ray Data Collection and Structure Refinement

The experimental workflow for the single-crystal X-ray diffraction analysis is outlined below.

Caption: Workflow for the determination of the crystal structure of this compound.

A suitable single crystal was mounted on a goniometer head. X-ray intensity data were collected at 293(2) K on a diffractometer using graphite-monochromated MoKα radiation. The collected data were processed, and the structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of this compound. The quantitative data presented in the tables, along with the description of the hydrogen bonding network and crystal packing, offer valuable insights for researchers working with this compound. The detailed experimental protocols for both synthesis and structure determination serve as a practical resource for reproducing and building upon this work. The visualizations provided offer a clear representation of the molecular structure and the experimental workflow, aiding in the comprehension of the core concepts. This comprehensive structural information is fundamental for applications in drug design, formulation, and materials science where the solid-state properties of this compound are of interest.

References

Spectroscopic Profile of N-tert-Butylacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-tert-Butylacetamide (CAS No: 762-84-5), a secondary amide of interest in various chemical and pharmaceutical research domains. This document collates and presents infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental methodologies and graphical representations of analytical workflows.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound, providing a foundational dataset for its characterization and analysis.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented in Table 1 is sourced from the NIST WebBook and SpectraBase.[1][2]

Table 1: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 | N-H Stretch | Strong |

| ~2970 | C-H Stretch (sp³) | Strong |

| ~1650 | C=O Stretch (Amide I) | Strong |

| ~1560 | N-H Bend (Amide II) | Strong |

| ~1365 | C-H Bend (tert-butyl) | Medium |

| ~1220 | C-N Stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of this compound.

The ¹³C NMR spectrum reveals the distinct carbon environments within the molecule. The data in Table 2 is sourced from the Spectral Database for Organic Compounds (SDBS).

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C=O (Amide Carbonyl) |

| 51.2 | C(CH₃)₃ (Quaternary Carbon) |

| 28.8 | C(CH₃)₃ (Methyl Carbons) |

| 23.9 | CH₃ (Acetyl Methyl Carbon) |

As of the latest search, a detailed experimental ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound was not available in the public databases searched. For illustrative purposes, a typical ¹H NMR spectrum of a similar secondary amide, N-butylacetamide, shows characteristic signals for the N-H proton, the acetyl methyl protons, and the protons of the butyl group.[3] In this compound, one would expect to observe a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three equivalent protons of the acetyl group, and a broad singlet for the N-H proton.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data provides information on the molecular weight and fragmentation pattern of this compound. The data in Table 3 is sourced from the NIST WebBook.[4]

Table 3: Mass Spectrometry (EI-MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 115 | 25 | [M]⁺ (Molecular Ion) |

| 100 | 100 | [M - CH₃]⁺ |

| 58 | 80 | [C₄H₁₀N]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented. Specific parameters for the cited database spectra are often not provided; therefore, these protocols represent standard practices for the analysis of small organic molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

The NMR spectrometer is tuned to the proton frequency.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

-

The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

A small amount of the volatile sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

The sample is heated to ensure vaporization.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

An ion detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safety and Handling of N-tert-Butylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-tert-Butylacetamide (CAS No. 762-84-5), a compound utilized in various chemical syntheses, including the Ritter reaction for amide synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 - 115.18 g/mol | |

| Melting Point | 95 - 99 °C (203 - 210.2 °F) | |

| Boiling Point | ~194 - 205 °C (~381.2 - 401 °F) | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water, ethanol, and acetone. | |

| Odor | No information available |

Hazard Identification and Classification

There are conflicting reports regarding the hazard classification of this compound. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous, others suggest potential health effects. For maximum safety, it is prudent to handle this chemical with care, assuming the more stringent hazard classifications are applicable.

GHS Classification (based on more conservative data):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

An In-Depth Technical Guide to the Synthesis of N-tert-Butylacetamide from tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-tert-butylacetamide from tert-butanol (B103910), a reaction of significant interest in organic and medicinal chemistry. The core of this process is the Ritter reaction, a powerful method for the formation of N-alkyl amides. This document details the underlying reaction mechanism, provides a consolidated experimental protocol derived from established literature, and presents a comparative analysis of reaction yields under various catalytic conditions. The information is supplemented with clear visualizations of the reaction pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The introduction of the bulky tert-butyl group can significantly influence the pharmacological properties of a molecule. The most common and efficient method for the synthesis of this compound is the Ritter reaction, which involves the reaction of a nitrile with a carbocation source, in this case, the tert-butyl cation generated from tert-butanol under strongly acidic conditions.[1][2] This guide will focus on the practical aspects of this synthesis, providing researchers with the necessary information for its successful execution and optimization.

Reaction Mechanism: The Ritter Reaction

The synthesis of this compound from tert-butanol and acetonitrile (B52724) proceeds via the Ritter reaction mechanism. This acid-catalyzed reaction involves the following key steps:

-

Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, the hydroxyl group of tert-butanol is protonated.[3][4]

-

Water Elimination: The protonated alcohol then eliminates a molecule of water to form a stable tertiary carbocation (tert-butyl cation).[3][4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of acetonitrile attacks the electrophilic tert-butyl cation.[3][4]

-

Nitrilium Ion Formation: This nucleophilic attack results in the formation of a stable nitrilium ion intermediate.[3][4]

-

Hydrolysis: The nitrilium ion is subsequently hydrolyzed by water (present in the reaction mixture or added during workup).[3][4]

-

Deprotonation: A final deprotonation step yields the desired this compound product.[3]

The overall transformation is a robust and high-yielding method for the preparation of N-tertiary alkyl amides.[1]

Quantitative Data Summary

The yield of this compound is influenced by several factors, including the choice of catalyst, the source of the tert-butyl cation, and the reaction conditions. The following tables summarize quantitative data from various reported syntheses.

Table 1: Synthesis of this compound and Analogs via Ritter Reaction

| Alcohol/Cation Source | Nitrile | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| tert-Butanol | Acetonitrile | Silica-Bonded N-Propyl Sulphamic Acid (SBNPSA) | Solvent-free | 80 | 25 min | 94 | [5] |

| tert-Butyl Acetate | Various Nitriles | Sulfuric Acid | tert-Butyl Acetate | 42 | 2 h | 88-95 | [6] |

| tert-Butanol | Benzonitrile | Sulfuric Acid | Mechanochemical (Ball Mill) | Room Temp. | 30 min | 84 | [7] |

| Various Alcohols | Trimethylsilyl Cyanide | Sulfuric Acid | Dichloromethane (B109758) | 0 to RT | 1 h | 48 (formamide) | [3] |

Experimental Protocols

The following is a consolidated experimental protocol for the synthesis of this compound from tert-butanol and acetonitrile using sulfuric acid. This protocol is derived from general procedures for the Ritter reaction and should be adapted and optimized for specific laboratory conditions.[8][9]

Materials:

-

tert-Butanol

-

Acetonitrile

-

Concentrated Sulfuric Acid (95-98%)

-

Ice

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetonitrile. Cool the flask in an ice bath.

-

Addition of Reactants: Slowly add tert-butanol to the cooled acetonitrile with stirring.

-

Acid Addition: While maintaining the temperature at 0-5 °C, add concentrated sulfuric acid dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction. The internal temperature was reported to reach up to 39°C at the end of the addition in a similar procedure.[8]

-

Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitoring by TLC or GC is recommended). Some procedures suggest stirring for 30 minutes at 0°C and then 30 minutes at room temperature.[3]

-

Quenching: Carefully pour the reaction mixture over crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent).

-

Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Safety Considerations

-

Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction is exothermic, especially during the addition of sulfuric acid. Proper temperature control is crucial to prevent runaway reactions.

-

Acetonitrile and dichloromethane are flammable and toxic. Handle them in a well-ventilated area.

Conclusion

The synthesis of this compound from tert-butanol via the Ritter reaction is a well-established and efficient method. This guide has provided a detailed overview of the reaction mechanism, a summary of quantitative yield data, and a comprehensive experimental protocol. By following the outlined procedures and safety precautions, researchers can successfully synthesize this important chemical intermediate for a variety of applications in drug development and organic synthesis. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Ritter Reaction | NROChemistry [nrochemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

N-tert-Butylacetamide: A Comprehensive Technical Guide to its Role as a Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylacetamide, a versatile organic compound, has emerged as a significant synthetic precursor in a multitude of chemical applications, ranging from pharmaceutical and agrochemical synthesis to its use as a specialized solvent. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, chemical properties, and its pivotal role in facilitating key chemical transformations. Detailed experimental protocols for its synthesis and its application in the renowned Ritter reaction are provided, alongside a comprehensive summary of relevant quantitative data. Furthermore, this guide elucidates the biological implications of acetamide (B32628) derivatives by visualizing their inhibitory effect on the NF-κB signaling pathway, a critical pathway in inflammatory responses.

Introduction

This compound (NTBA), with the chemical formula C₆H₁₃NO, is a white crystalline solid that has garnered considerable attention in the field of organic synthesis.[1] Its unique structural features, particularly the sterically hindering tert-butyl group, impart specific reactivity and properties that make it a valuable building block for more complex molecules.[1] This guide aims to provide a thorough understanding of NTBA's discovery and its evolution into a key precursor for the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| CAS Number | 762-84-5 | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 97-99 °C | [3] |

| Boiling Point | 203-205 °C | [3] |

| Solubility | Soluble in water and various organic solvents like ethanol (B145695) and acetone. | [1] |

| pKa | 17.3 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient laboratory-scale preparation involves the reaction of tert-butylamine (B42293) with acetyl chloride.

Experimental Protocol: Synthesis from tert-Butylamine and Acetyl Chloride

Materials:

-

tert-Butylamine

-

Acetyl chloride

-

Anhydrous diethyl ether

-

Magnetic stirrer

-

Dropping funnel

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled solution while stirring vigorously. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the precipitate with a small amount of cold diethyl ether.

-

Combine the filtrate and the washings, and remove the diethyl ether under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to afford a white crystalline solid.

Expected Yield: 85-95%

This compound as a Synthetic Precursor

The utility of this compound as a synthetic precursor is most prominently demonstrated in the Ritter reaction , a powerful method for the formation of N-substituted amides.

The Ritter Reaction: A Gateway to N-tert-Butyl Amides

The Ritter reaction involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[3] this compound itself is not the primary reactant but rather the product of a Ritter-type reaction where tert-butanol (B103910) or isobutylene (B52900) is reacted with acetonitrile. However, understanding this reaction is key to appreciating the importance of the N-tert-butyl amide functional group that NTBA represents. This functional group is a common motif in many biologically active molecules.

Logical Workflow of the Ritter Reaction:

Caption: General workflow of the Ritter reaction for N-tert-butyl amide synthesis.

Experimental Protocol: Synthesis of an N-tert-Butyl Amide via the Ritter Reaction

This protocol describes a general procedure for the synthesis of an N-tert-butyl amide from a nitrile and tert-butanol.

Materials:

-

Nitrile (e.g., benzonitrile)

-

tert-Butanol

-

Concentrated sulfuric acid

-

Ice bath

-

Beaker

-

Magnetic stirrer

Procedure:

-

In a beaker, cool the nitrile (1.0 equivalent) in an ice bath with magnetic stirring.

-

Slowly and carefully add concentrated sulfuric acid (2.0-3.0 equivalents) to the cooled nitrile. Maintain the temperature below 10 °C.

-

Once the acid has been added, slowly add tert-butanol (1.1 equivalents) to the mixture, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The solid N-tert-butyl amide product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-